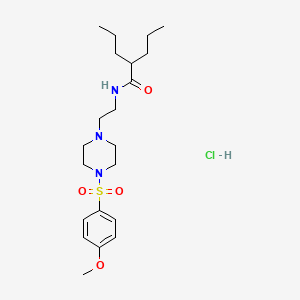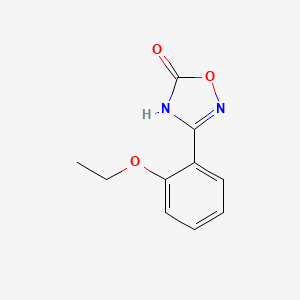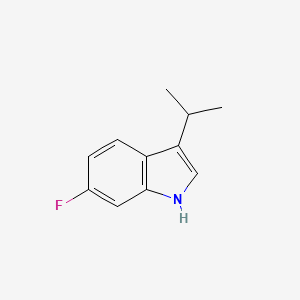
(E)-6-chloro-2-(2-(2-methoxybenzylidene)hydrazinyl)-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the hydrazine group suggests that this compound could exist in different isomeric forms . The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the hydrazine group could potentially be involved in redox reactions, and the methoxy group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and hydrazine groups could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique
Hypotensive Agents
Quinazolinone derivatives have been explored for their hypotensive (blood pressure-lowering) effects. A study by Kumar et al. (2003) synthesized a series of quinazolinones, which exhibited hypotensive activity ranging from 10-90 mmHg in evaluation. The most active compound in this series showed a significant lowering of blood pressure, highlighting the potential of quinazolinones as hypotensive agents (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial Studies
Quinazoline derivatives have also been studied for their antimicrobial properties. Nejad et al. (2018) synthesized a mixed-ligand Ni(II) Schiff base complex using a quinazoline-based ligand. This complex exhibited significant antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, indicating the potential of quinazoline derivatives in antimicrobial research (Nejad, Khosravan, Ebrahimipour, & Bisceglie, 2018).
Synthesis and Chemical Studies
Quinazoline compounds have been central to various chemical synthesis studies, highlighting their versatility in constructing complex molecules. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline by Wang et al. (2015) through a multi-step process showcases the chemical manipulability and potential applications of quinazoline derivatives in developing new chemical entities (Wang, Wang, Ouyang, Wang, Li, Gao, & Xu, 2015).
Corrosion Inhibition
The use of quinazoline Schiff base compounds in corrosion inhibition was explored by Khan et al. (2017), who studied their effects on the corrosion of mild steel in hydrochloric acid. These compounds exhibited high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Khan, Basirun, Kazi, Ahmed, Magaji, Ahmed, Khan, Rehman, & Badry, 2017).
Anticancer Research
Quinazoline derivatives have also been investigated for their anticancer properties. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer clinical candidate, demonstrating the potential of quinazoline derivatives in cancer research (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a schiff base , which are often involved in nucleophilic addition reactions, such as the Knoevenagel condensation . This reaction involves the addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated ketone .
Biochemical Pathways
Schiff bases, like this compound, are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound has been tested as a corrosion inhibitor of mild steel in a hydrochloric acid medium . The results showed a significant reduction in the corrosion rate of steel with the increase of the concentration of the Schiff base .
Propriétés
IUPAC Name |
6-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-28-20-10-6-5-9-16(20)14-24-27-22-25-19-12-11-17(23)13-18(19)21(26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDYEPGMPABEY-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)
![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)
